![molecular formula C12H14O2 B13950954 2-[2-(2-propen-1-yl)phenyl]-1,3-Dioxolane](/img/structure/B13950954.png)
2-[2-(2-propen-1-yl)phenyl]-1,3-Dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-propen-1-yl)phenyl]-1,3-Dioxolane is an organic compound characterized by the presence of a dioxolane ring attached to a phenyl group with a propenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-propen-1-yl)phenyl]-1,3-Dioxolane typically involves the reaction of 2-(2-propen-1-yl)phenol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which subsequently cyclizes to form the dioxolane ring. The reaction conditions generally include refluxing the reactants in an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved using continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts, such as sulfonated resins, can enhance the reaction rate and yield. The product is typically purified by distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(2-propen-1-yl)phenyl]-1,3-Dioxolane undergoes various chemical reactions, including:
Oxidation: The propenyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts alkylation and acylation reactions can be performed using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Epoxides, aldehydes, and carboxylic acids.
Reduction: Saturated dioxolane derivatives.
Substitution: Alkylated or acylated phenyl derivatives.
Applications De Recherche Scientifique
2-[2-(2-propen-1-yl)phenyl]-1,3-Dioxolane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and resins due to its reactive dioxolane ring.
Mécanisme D'action
The mechanism by which 2-[2-(2-propen-1-yl)phenyl]-1,3-Dioxolane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dioxolane ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The propenyl group can undergo metabolic transformations, leading to the formation of active metabolites that contribute to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 2-methoxy-4-(2-propenyl)-, acetate: Similar in structure but contains a methoxy group and an acetate ester.
1-Phenylprop-2-en-1-one: Contains a propenyl group attached to a phenyl ring but lacks the dioxolane ring.
2-Phenyl-2-propanol: Contains a phenyl group and a hydroxyl group but lacks the propenyl and dioxolane moieties.
Uniqueness
2-[2-(2-propen-1-yl)phenyl]-1,3-Dioxolane is unique due to the presence of both a dioxolane ring and a propenyl group, which confer distinct chemical reactivity and potential applications. The combination of these structural features makes it a versatile compound for various synthetic and research purposes.
Propriétés
Formule moléculaire |
C12H14O2 |
|---|---|
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
2-(2-prop-2-enylphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C12H14O2/c1-2-5-10-6-3-4-7-11(10)12-13-8-9-14-12/h2-4,6-7,12H,1,5,8-9H2 |
Clé InChI |
AKXIFXQIIIAORH-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1=CC=CC=C1C2OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


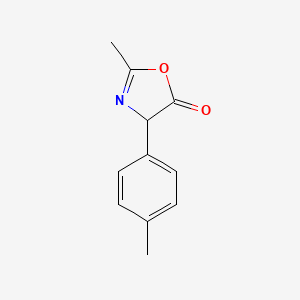
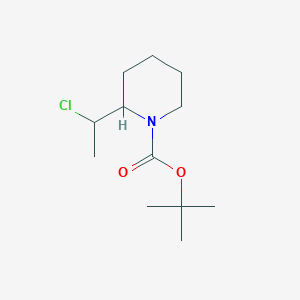
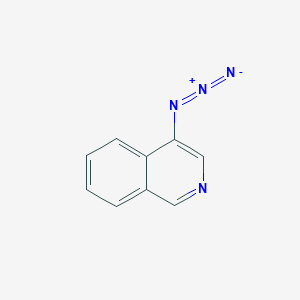

![2-(2-Aminopropanoyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13950899.png)
![3-O-benzyl 1-O-methyl 2-[amino-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methylidene]propanedioate](/img/structure/B13950916.png)
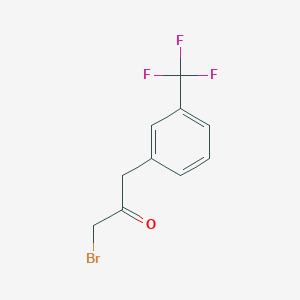
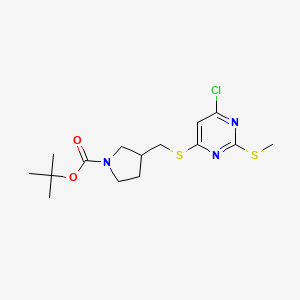
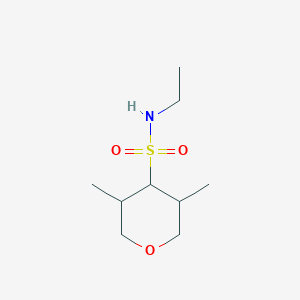
![ethyl N-[10-(ethoxycarbonylamino)decyl]carbamate](/img/structure/B13950938.png)

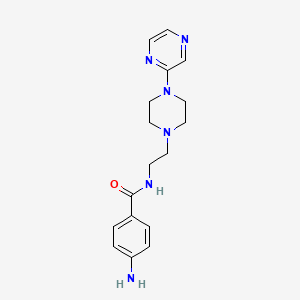

![2-(2-((Benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B13950960.png)
